molecular formula C9H13NO2S B1594488 2,4,6-Trimethylbenzenesulfonamide CAS No. 4543-58-2

2,4,6-Trimethylbenzenesulfonamide

Cat. No. B1594488
CAS RN: 4543-58-2
M. Wt: 199.27 g/mol
InChI Key: YECJUZIGFPJWGQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2,4,6-Trimethylbenzenesulfonamide involves several stages. One method involves the use of potassium hydride in tetrahydrofuran at 0°C for 0.25h in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 2,4,6-Trimethylbenzenesulfonamide is 1S/C9H13NO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) . The InChI key is YECJUZIGFPJWGQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4,6-Trimethylbenzenesulfonamide is a solid at room temperature . Further physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in the ChemSpider database .

Scientific Research Applications

Antibacterial Activity

Research demonstrates the potential of 2,4,6-trimethylbenzenesulfonyl hydrazones, derived from 2,4,6-trimethylbenzenesulfonamide, as effective antimicrobial agents. Notably, a derivative exhibited significant inhibitory concentration against Gram-positive bacteria (Popiołek, Szeremeta, Biernasiuk, & Wujec, 2021).

Chemical Nucleases and Antimycobacterial Agents

Certain 2,4-dinitrophenylsulfonamides, which are related to 2,4,6-trimethylbenzenesulfonamide, have shown promising results as antimycobacterial agents. One such compound demonstrated higher potency in inhibiting Mycobacterium tuberculosis compared to the clinical agent isoniazid (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

Gas Separation Applications

A sulfonic acid-functionalized trimethyl-substituted polyimide synthesized from 2,4,6-trimethylbenzenesulfonamide has been investigated for gas separation. This material exhibited lower gas permeabilities and increased selectivities, making it a potential candidate for natural gas sweetening applications (Abdulhamid, Genduso, Ma, & Pinnau, 2021).

Safety And Hazards

The safety information for 2,4,6-Trimethylbenzenesulfonamide includes the GHS07 pictogram, a warning signal word, and hazard statements H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECJUZIGFPJWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293162
Record name 2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzenesulfonamide

CAS RN

4543-58-2
Record name 2,4,6-Trimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4543-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 87569
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4543-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87569
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
FN Ngassa, SM Biros, RJ Staples - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title compound, C 15 H 24 N 2 O 2 S, was synthesized via a substitution reaction between the enantiopure (1S,2S)-(+)-1,2-diaminocyclohexane and 2,4,6-trimethylbenzene-1-…
Number of citations: 2 scripts.iucr.org
M Kumar, L Mallesha, MA Sridhar, K Kapoor… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C24H27BrN4O4S2, the molecule is twisted at the sulfonyl S atom with a C—S(O2)—N(H)—C torsion angle of 62.6 (3). The benzene rings bridged by the …
Number of citations: 15 scripts.iucr.org
M Kumar, L Mallesha, MA Sridhar, K Kapoor… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C25H29BrN4O3S2, the benzene rings bridged by the sulfonamide group are tilted relative to each other by 63.9 (1) and the dihedral angle between the sulfur-…
Number of citations: 14 scripts.iucr.org
SMSV Wardell, MVD Rangel e Silva… - … Section C: Crystal …, 2004 - scripts.iucr.org
Molecules of the title compound, C21H30N2O6S2, adopt a skeletal conformation which does not possess even approximate internal symmetry. The molecules are linked by two N—H⋯…
Number of citations: 8 scripts.iucr.org
R Kharwar, BC Dixit, RB Dixit - Rasayan Journal of Chemistry, 2023 - rasayanjournal.co.in
The ligand namely N-(8-hydroxyquinolin-5-yl)-2, 4, 6-trimethylbenzene sulfonamide (8HQTBS) and its complexes with transition metals were synthesized using transition metal ions. …
Number of citations: 2 rasayanjournal.co.in
KA Schulte, KR Vignesh, KR Dunbar - Chemical Science, 2018 - pubs.rsc.org
Geometric control in mononuclear complexes has come to the forefront in the field of molecular magnets due to its profound effects on relaxation pathways and blocking temperature in …
Number of citations: 36 pubs.rsc.org
R Sturgeon - qspace.library.queensu.ca
Ion channel function and modulation determine the strength and duration of periods of enhanced neuronal activity and excitability that control and shape behaviour. The bag cell …
Number of citations: 0 qspace.library.queensu.ca
I MM - 1994 - pesquisa.bvsalud.org
Synthesis and antimicrobial activity of certain 2,4,6-trimethylbenzenesulfonamide derivatives | Alexandria Journal of Pharmaceutical Sciences. 1994; 8 (2): 141-4 | IMEMR loading Conteúdo …
Number of citations: 0 pesquisa.bvsalud.org
S Dayan, F Arslan, N Kayacı, NO Kalaycioglu - Spectrochimica Acta Part A …, 2014 - Elsevier
Three imine and three reduced imine ligands containing aromatic sulfonamide (2–7) were isolated by a simple method and characterized by FT-IR, NMR, and elemental analysis. …
Number of citations: 9 www.sciencedirect.com
AK Chauhan‐Puri, KH Lee… - The Journal of …, 2021 - Wiley Online Library
In various neurons, including neuroendocrine cells, non‐selective cation channels elicit plateau potentials and persistent firing. Reproduction in the marine snail Aplysia californica is …
Number of citations: 4 physoc.onlinelibrary.wiley.com

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